Methyl 2-amino-4,5-dimethoxybenzoate (also known as Methyl 4,5-dimethoxyanthranilate) is a small molecule that can be synthesized through various methods, including the reaction of methyl anthranilate with dimethyl sulfate in the presence of a base []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) [, ].
Research suggests that Methyl 2-amino-4,5-dimethoxybenzoate may possess various biological properties, making it a potential candidate for further investigation in different scientific fields. Here are some reported activities:
Methyl 2-amino-4,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₃N₁O₄. It is characterized by the presence of an amino group and two methoxy groups attached to a benzoate structure. This compound is known for its potential applications in medicinal chemistry and organic synthesis. The compound's CAS number is 26759-46-6, and it is often used in various
These reactions make it a versatile intermediate in organic synthesis.
Methyl 2-amino-4,5-dimethoxybenzoate exhibits various biological activities, which are of interest in pharmacological research. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. Additionally, its structural similarity to other bioactive compounds indicates potential interactions with biological targets, although specific mechanisms remain to be fully elucidated .
Several methods have been developed for synthesizing methyl 2-amino-4,5-dimethoxybenzoate:
These methods highlight the compound's synthetic versatility.
Methyl 2-amino-4,5-dimethoxybenzoate finds applications in:
Interaction studies involving methyl 2-amino-4,5-dimethoxybenzoate focus on its binding affinity with various biological targets. Initial findings indicate that this compound may interact with receptors involved in pain modulation and inflammation. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .
Methyl 2-amino-4,5-dimethoxybenzoate shares structural characteristics with several similar compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4,5-dimethoxyanthranilate | Contains a similar anthranilic structure | Exhibits different biological activity profiles |
Methyl 6-aminoveratrate | Similar methoxy groups | Different substitution pattern affects reactivity |
Methyl anthranilate | Lacks additional methoxy groups | More straightforward synthesis but less reactivity |
Methyl 2-amino-4,5-dimethoxybenzoate stands out due to its specific arrangement of functional groups that enhance its reactivity and potential biological effects compared to these similar compounds .
Irritant